1,11b-Dihydro-11b-hydroxymedicarpin

Descripción general

Descripción

CID 44437741 is a natural product found in Ononis viscosa with data available.

Mecanismo De Acción

Target of Action

1,11b-Dihydro-11b-hydroxymedicarpin is a natural product derived from Derris robusta . It is a derivative of Medicarpin , a natural pterocarpan . The primary targets of this compound are the Notch and Wnt canonical signaling pathways .

Mode of Action

The compound interacts with its targets by activating the Notch and Wnt canonical signaling pathways . This activation leads to various changes in cellular processes, particularly those related to inflammation and bone health .

Biochemical Pathways

The activation of the Notch and Wnt canonical signaling pathways by this compound affects several downstream effects. Specifically, it leads to the healing of cortical bone defects . Additionally, it prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .

Result of Action

The activation of the Notch and Wnt canonical signaling pathways by this compound results in several molecular and cellular effects. It down-regulates pro-inflammatory cytokines like TNF-α, IL-6, and IL-17A, while it up-regulates the anti-inflammatory cytokine IL-10 in arthritis (CIA) model of mice . These changes contribute to the healing of cortical bone defects and the prevention of arthritis in post-menopausal conditions .

Análisis Bioquímico

Biochemical Properties

1,11b-Dihydro-11b-hydroxymedicarpin interacts with various biomolecules in biochemical reactions. It is known to activate Notch and Wnt canonical signaling pathways . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating Notch and Wnt canonical signaling pathways . It also prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It activates Notch and Wnt canonical signaling pathways, which are crucial for various cellular functions . It also prevents the expansion of TH17 cells and pro-inflammatory cytokines .

Actividad Biológica

1,11b-Dihydro-11b-hydroxymedicarpin (CAS: 210537-04-5) is a natural compound derived from the plant Derris robusta, belonging to the class of phenolic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C16H16O5 |

| Molecular Weight | 288.3 g/mol |

| Appearance | Powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

| Storage Conditions | Desiccate at -20°C |

This compound exhibits several biological activities that can be categorized as follows:

- Estrogenic Activity : Similar to its precursor medicarpin, this compound acts as an estrogen receptor (ER) agonist. It has been shown to stimulate osteoblast differentiation through ERβ pathways, promoting bone health without causing uterine estrogenicity .

- Apoptotic Induction : The compound sensitizes myeloid leukemia cells to TRAIL-induced apoptosis by inducing DR5 and activating the ROS-JNK-CHOP pathway. This mechanism highlights its potential in cancer therapy .

- Antifungal Properties : Preliminary studies indicate that this compound possesses antifungal activity, which could be beneficial in treating fungal infections .

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Viability : Treatment with this compound has been shown to reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent.

- Bone Formation : In osteoblastic cell lines, this compound promoted mineralization and alkaline phosphatase activity, suggesting a role in enhancing bone formation .

In Vivo Studies

Research involving animal models has provided insights into the compound's efficacy:

- Bone Density Improvement : In a rat model of osteoporosis, administration of this compound resulted in significant increases in bone mineral density compared to control groups .

- Hepatoprotective Effects : Similar compounds have shown hepatoprotective properties; however, specific studies on this compound are still required to confirm these effects .

Summary of Findings from Case Studies

| Study Focus | Findings |

|---|---|

| Osteoporosis Treatment | Increased bone density and mineralization |

| Cancer Therapy | Enhanced apoptosis in leukemia cells |

| Antifungal Activity | Potential effectiveness against fungal strains |

Propiedades

IUPAC Name |

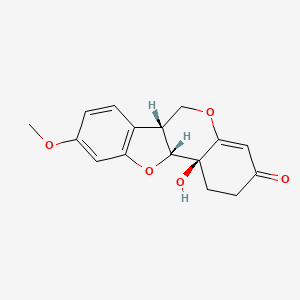

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJBDLYFYFZZDS-APHBMKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.